

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

IR spectra

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Compound of Interest

Compound Name: 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

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An In-depth Technical Guide to the Infrared Spectrum of **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde**

Authored by: A Senior Application Scientist

Introduction: The Structural Significance of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry. Its molecular architecture, featuring a hydroxyl group, a bulky tert-butyl substituent, a bromine atom, and an aldehyde function arrayed on a benzene ring, makes it a versatile precursor for the synthesis of complex molecules, including Schiff bases and various ligands for metal complexes.^[1] The precise arrangement of these functional groups gives rise to specific and predictable interactions, most notably a strong intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen.^{[2][3]}

Infrared (IR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation and quality control of such compounds. It provides a unique vibrational fingerprint, revealing the presence of key functional groups and offering insights into the intramolecular forces that define the molecule's conformation and reactivity. This guide provides a detailed technical analysis of the IR spectrum of **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde**, grounded in the fundamental principles of vibrational spectroscopy and supported by established experimental protocols.

Theoretical Framework: Deciphering the Vibrational Modes

The IR spectrum of **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde** is a composite of the vibrational absorptions of its constituent functional groups. The position, intensity, and shape of these absorption bands are dictated by bond strengths, atomic masses, and the molecule's electronic environment.

The Hydroxyl (O-H) and Carbonyl (C=O) Groups: A Tale of Intramolecular Hydrogen Bonding

The most defining feature of this molecule's IR spectrum is the consequence of the proximate hydroxyl and aldehyde groups. In ortho-hydroxybenzaldehydes (salicylaldehydes), a strong intramolecular hydrogen bond forms a stable six-membered pseudo-ring.^{[2][4]} This interaction is the primary determinant for the spectral characteristics of both the O-H and C=O groups.

- **O-H Stretching Vibration:** In a free, non-hydrogen-bonded phenol, the O-H stretching vibration typically appears as a sharp, strong band around 3600 cm^{-1} .^{[5][6]} However, the intramolecular hydrogen bonding in this molecule causes a significant shift to a lower wavenumber and a dramatic broadening of the peak. The proton is shared between the two oxygen atoms, weakening the O-H covalent bond and lowering the energy required for its stretching vibration. This results in a very broad, often low-intensity absorption band, typically centered in the $3200\text{-}2500\text{ cm}^{-1}$ region, which can sometimes be difficult to distinguish from the C-H stretching bands.^[7]
- **C=O Stretching Vibration:** For aromatic aldehydes, the carbonyl (C=O) stretching absorption is expected in the range of $1710\text{-}1685\text{ cm}^{-1}$ due to conjugation with the benzene ring, which slightly weakens the C=O double bond.^{[8][9]} The intramolecular hydrogen bonding further delocalizes the carbonyl's pi-electrons, reducing its double-bond character and shifting the absorption to an even lower wavenumber, typically around $1665\text{-}1680\text{ cm}^{-1}$.^[7] This peak is expected to be one of the strongest and sharpest in the spectrum.^[10]

The Aldehyde C-H Stretching Vibration

Aldehydes are uniquely identified by their C-H stretching vibration. This typically appears as a pair of weak to medium intensity bands, known as a Fermi doublet, in the region of $2880\text{-}2800$

cm^{-1} and $2780\text{-}2700\text{ cm}^{-1}$.^{[11][12]} The presence of these two distinct peaks is highly characteristic and helps to differentiate an aldehyde from a ketone.^[9]

The Aromatic System: C=C and C-H Vibrations

The benzene ring gives rise to several characteristic absorptions:

- **Aromatic C-H Stretch:** The stretching of C-H bonds on the aromatic ring occurs at wavenumbers just above 3000 cm^{-1} (typically $3100\text{-}3000\text{ cm}^{-1}$).^[13] These bands are usually of weak to medium intensity.
- **Aromatic C=C Stretch:** The stretching vibrations within the benzene ring produce a series of medium-to-strong bands in the $1625\text{-}1440\text{ cm}^{-1}$ region.^{[11][14]}

The Substituents: Tert-Butyl and Bromo Groups

- **Tert-Butyl Group:** The bulky tert-butyl group has its own characteristic vibrations. These include C-H stretching modes in the alkane region ($3000\text{-}2850\text{ cm}^{-1}$) and distinct C-H bending vibrations, often seen near 1462 cm^{-1} and $1370\text{-}1350\text{ cm}^{-1}$.^{[15][16]}
- **C-Br Stretch:** The carbon-bromine stretching vibration is expected to appear at a low frequency due to the heavy mass of the bromine atom. This band is typically found in the $690\text{-}515\text{ cm}^{-1}$ range and may be weak in intensity.^[6] Its position falls within the complex "fingerprint region," making definitive assignment challenging.^[17]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol describes a robust method for obtaining the FT-IR spectrum of solid **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde**, ensuring data integrity and reproducibility.

Methodology: Potassium Bromide (KBr) Pellet

This method is ideal for solid samples and involves dispersing the analyte in a dry, IR-transparent matrix.

- **Sample Preparation:**

- Gently grind approximately 1-2 mg of **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde** using a clean agate mortar and pestle.
- Add 100-200 mg of dry, IR-grade KBr powder. The KBr must be free of moisture, as water shows strong IR absorption and can obscure key spectral features.
- Thoroughly mix and grind the two components until a fine, homogeneous powder is achieved. The quality of the final spectrum is highly dependent on the particle size and homogeneity of the mixture.
- Pellet Formation:
 - Transfer the powder mixture into a pellet-pressing die.
 - Place the die under a hydraulic press and apply 8-10 tons of pressure for several minutes. This will form a thin, translucent, or transparent pellet. An opaque or cloudy pellet suggests insufficient grinding or the presence of moisture.
- Instrument Setup & Data Acquisition:
 - Ensure the FT-IR spectrometer's sample compartment is purged with dry nitrogen or air to minimize interference from atmospheric CO₂ and H₂O.
 - Perform a background scan with the empty pellet holder in place. This is crucial for obtaining the true sample spectrum by ratioing against the background.
 - Mount the KBr pellet in the sample holder.
 - Acquire the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

Data Interpretation and Visualization

The analysis of the resulting spectrum involves assigning the observed absorption bands to their corresponding molecular vibrations. The table below summarizes the expected key absorptions for **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde**.

Table 1: Summary of Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3200–2500	Broad, Medium-Weak	O-H Stretch (Intramolecular H-bonded)	Phenolic Hydroxyl
3100–3000	Weak-Medium	C-H Stretch	Aromatic
2980–2870	Medium-Strong	C-H Stretch (Asymmetric & Symmetric)	Tert-butyl & Alkyl
2880–2800 & 2780–2700	Weak-Medium	H-C=O Stretch (Fermi Doublet)	Aldehyde
1680–1665	Strong, Sharp	C=O Stretch (H-bonded & Conjugated)	Aldehyde
1625–1440	Medium-Strong	C=C Stretch (In-ring)	Aromatic
~1462 & ~1365	Medium	C-H Bending	Tert-butyl
1320–1000	Strong	C-O Stretch	Phenol
690–515	Weak-Medium	C-Br Stretch	Bromoalkane

This table is a synthesized representation based on established spectral data for related functional groups and molecules.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[11\]](#)[\[15\]](#)

Visualization of Key Molecular Interactions

The following diagram illustrates the molecular structure and highlights the critical intramolecular hydrogen bond that governs the IR spectral features of the hydroxyl and carbonyl groups.

Caption: Intramolecular hydrogen bonding in **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde**.

Conclusion

The infrared spectrum of **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde** provides a wealth of structural information. The key diagnostic features are a strong, frequency-lowered carbonyl absorption around 1670 cm^{-1} and a very broad hydroxyl stretch, both resulting from strong intramolecular hydrogen bonding. These are complemented by the characteristic aldehyde C-H Fermi doublet, aromatic C=C and C-H stretches, and absorptions from the tert-butyl group. A thorough understanding of these vibrational modes allows researchers to confirm the identity, assess the purity, and predict the chemical behavior of this important synthetic intermediate.

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